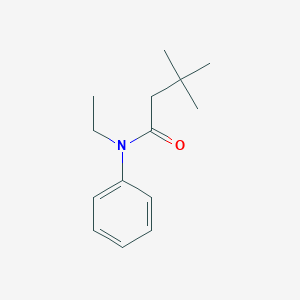![molecular formula C14H9ClO3S B262270 6-[(3-Chlorobenzyl)oxy]-1,3-benzoxathiol-2-one](/img/structure/B262270.png)
6-[(3-Chlorobenzyl)oxy]-1,3-benzoxathiol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(3-Chlorobenzyl)oxy]-1,3-benzoxathiol-2-one, commonly known as CBX, is a chemical compound that has been extensively studied for its potential therapeutic applications. CBX belongs to the family of benzothiazoles and is a potent inhibitor of the protein kinase C (PKC) enzyme.
Mecanismo De Acción
CBX exerts its therapeutic effects by inhibiting the 6-[(3-Chlorobenzyl)oxy]-1,3-benzoxathiol-2-one enzyme, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. 6-[(3-Chlorobenzyl)oxy]-1,3-benzoxathiol-2-one is overexpressed in many cancer cells and is involved in the development of inflammation and cardiovascular diseases. CBX inhibits 6-[(3-Chlorobenzyl)oxy]-1,3-benzoxathiol-2-one by binding to its regulatory domain, thereby preventing its activation and downstream signaling.
Biochemical and physiological effects:
CBX has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. CBX has also been shown to modulate the expression of various genes involved in cellular processes, including cell cycle regulation and apoptosis. In animal models, CBX has been shown to reduce tumor growth, inflammation, and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBX has several advantages for lab experiments, including its potency, selectivity, and availability. CBX is a potent inhibitor of 6-[(3-Chlorobenzyl)oxy]-1,3-benzoxathiol-2-one and has been shown to be selective for this enzyme, with minimal effects on other kinases. CBX is also commercially available and can be easily synthesized in the lab. However, CBX has several limitations, including its solubility and stability. CBX has low solubility in water, which can limit its use in certain experiments. CBX is also unstable in acidic conditions, which can affect its potency and selectivity.
Direcciones Futuras
For research on CBX include the development of CBX analogs with improved properties, identification of novel targets for CBX, and investigation of its safety and toxicity.
Métodos De Síntesis
The synthesis of CBX involves the reaction of 3-chlorobenzyl alcohol with 2-hydroxybenzothiazole in the presence of a base catalyst. The resulting intermediate is then treated with thionyl chloride to form the final product, CBX. The yield of the synthesis process is around 60%.
Aplicaciones Científicas De Investigación
CBX has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, CBX has been shown to inhibit the growth of different cancer cell lines, including breast, prostate, and lung cancer cells. CBX has also been shown to reduce inflammation in animal models of arthritis and colitis. In cardiovascular research, CBX has been shown to protect against ischemia-reperfusion injury and reduce blood pressure in hypertensive rats.
Propiedades
Nombre del producto |
6-[(3-Chlorobenzyl)oxy]-1,3-benzoxathiol-2-one |
|---|---|
Fórmula molecular |
C14H9ClO3S |
Peso molecular |
292.7 g/mol |
Nombre IUPAC |
6-[(3-chlorophenyl)methoxy]-1,3-benzoxathiol-2-one |
InChI |
InChI=1S/C14H9ClO3S/c15-10-3-1-2-9(6-10)8-17-11-4-5-13-12(7-11)18-14(16)19-13/h1-7H,8H2 |
Clave InChI |
FOUWDCCOLQAWOB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC3=C(C=C2)SC(=O)O3 |
SMILES canónico |
C1=CC(=CC(=C1)Cl)COC2=CC3=C(C=C2)SC(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B262198.png)
![5-[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B262211.png)
![(6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one](/img/structure/B262222.png)
![(6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B262223.png)
![N-cyclopentyl-N-[2-(4-isopropoxyphenoxy)ethyl]amine](/img/structure/B262230.png)


![2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B262235.png)
![2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B262238.png)
![7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B262242.png)
![Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-3-carboxylate](/img/structure/B262245.png)

![4-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B262251.png)